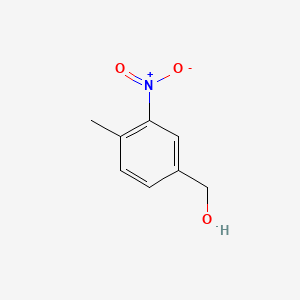4-Methyl-3-nitrobenzyl alcohol
CAS No.: 40870-59-5
Cat. No.: VC3705631
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 40870-59-5 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | (4-methyl-3-nitrophenyl)methanol |
| Standard InChI | InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10H,5H2,1H3 |
| Standard InChI Key | URCWIFSXDARYLY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Chemical Identity and Structure
4-Methyl-3-nitrobenzyl alcohol is an aromatic compound characterized by a benzene ring substituted with methyl, nitro, and hydroxymethyl groups. The compound features a unique arrangement of these functional groups that contributes to its chemical reactivity and utility in various applications.
Basic Information
The chemical compound 4-Methyl-3-nitrobenzyl alcohol is identified by the CAS Registry Number 40870-59-5 and the EINECS number 255-120-8. It has the molecular formula C8H9NO3 with a corresponding molecular weight of 167.16 g/mol . Common synonyms for this compound include (4-Methyl-3-nitrophenyl)methanol, Benzenemethanol, 4-methyl-3-nitro-, and 3-Nitro-4-methylbenzyl alcohol .
The molecular structure consists of a benzene ring with a methyl group at the para position (C-4), a nitro group at the meta position (C-3), and a hydroxymethyl (benzyl alcohol) group. This structural arrangement gives the compound its distinctive chemical properties and reactivity profile.
Physical Properties
4-Methyl-3-nitrobenzyl alcohol exhibits specific physical characteristics that are important for its identification and handling. These properties are summarized in Table 1.
Table 1: Physical Properties of 4-Methyl-3-nitrobenzyl alcohol
The compound appears as a crystalline solid that can range in color from white to yellow or green, depending on purity and storage conditions . Its relatively low melting point of 39-43°C indicates moderate intermolecular forces within the crystal structure .
Applications and Uses
4-Methyl-3-nitrobenzyl alcohol serves multiple purposes across various scientific disciplines, with particular importance in organic synthesis and pharmaceutical development.
Pharmaceutical Applications
In pharmaceutical research and development, 4-Methyl-3-nitrobenzyl alcohol functions as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that can enhance drug efficacy, making it a valuable building block in medicinal chemistry.
Organic Synthesis
As a building block in organic chemistry, 4-Methyl-3-nitrobenzyl alcohol facilitates the creation of complex molecules. Its functionalized structure, featuring both a nitro group and a hydroxymethyl group on an aromatic ring, provides opportunities for selective reactions at different sites. Researchers appreciate its ability to undergo various transformations, making it versatile for developing new compounds.
Material Science Applications
In material science, 4-Methyl-3-nitrobenzyl alcohol contributes to the production of specialty polymers, where it can improve material properties such as thermal stability and chemical resistance. These enhanced properties are crucial for high-performance applications in various industrial settings.
Analytical Chemistry
In analytical chemistry, 4-Methyl-3-nitrobenzyl alcohol serves as a reagent in various analytical methods, including chromatography. It helps identify and quantify other substances in complex mixtures, providing accurate results for researchers examining chemical compositions.
Synthesis Methods
Several methods exist for the synthesis of 4-Methyl-3-nitrobenzyl alcohol, with variations depending on starting materials and desired purity.
Synthesis from 4-Methylbenzoic Acid
One documented method involves the initial synthesis of 4-methyl-3-nitrobenzoic acid from 4-methylbenzoic acid through nitration, followed by reduction to yield the corresponding benzyl alcohol . The general procedure outlined in research literature involves:
-
Nitration of 4-methylbenzoic acid using ammonium nitrate in dichloromethane to produce 4-methyl-3-nitrobenzoic acid
-
Conversion of the carboxylic acid to an ester or acid chloride
-
Reduction of the carbonyl group to yield 4-Methyl-3-nitrobenzyl alcohol
This multi-step synthesis offers good yields and can be scaled up for laboratory preparations.
Alternative Synthesis Approaches
Alternative approaches may include the direct nitration of 4-methylbenzyl alcohol under controlled conditions to minimize over-nitration and oxidation side reactions. The synthesis can also proceed from 4-methyl-3-nitrobenzaldehyde through reduction using appropriate reducing agents like sodium borohydride .
Spectroscopic Properties
Spectroscopic methods provide valuable tools for the identification and characterization of 4-Methyl-3-nitrobenzyl alcohol.
Infrared Spectroscopy
The infrared spectrum of 4-Methyl-3-nitrobenzyl alcohol shows characteristic absorption bands that correspond to its functional groups. The National Institute of Standards and Technology (NIST) database provides reference spectra for this compound in the gas phase . Key absorption features include bands corresponding to:
-
O-H stretching (hydroxyl group)
-
C-H stretching (aromatic and methyl groups)
-
N-O stretching (nitro group)
-
C-O stretching (alcohol)
-
Aromatic ring vibrations
These spectral features serve as fingerprints for the identification and verification of 4-Methyl-3-nitrobenzyl alcohol in analytical applications.
Research Findings
Recent research has explored various aspects of 4-Methyl-3-nitrobenzyl alcohol's chemistry and applications.
Photoredox Chemistry
Studies on the photoredox chemistry of nitrobenzyl alcohols, including 4-Methyl-3-nitrobenzyl alcohol, have revealed interesting photochemical behavior in aqueous solutions. Research indicates that these compounds undergo photoreactions that show general acid catalysis . The proposed mechanism suggests that upon photolysis, significant spectral changes occur, including a decrease in absorption at 278 nm and an increase at 340 nm in basic conditions (pH > 11) .
Role in Complex Molecule Synthesis
4-Methyl-3-nitrobenzyl alcohol has been employed in the synthesis of complex heterocyclic compounds, including quinazolinobenzodiazepinetobenzothiazole hybrid derivatives . These more complex molecules may have potential applications in pharmaceutical research due to their structural complexity and potential biological activities.
In one documented synthesis pathway, 4-Methyl-3-nitrobenzyl alcohol serves as a precursor in multi-step reactions leading to compounds with potential pharmaceutical applications . The versatility of this compound in such complex syntheses highlights its importance as a building block in organic and medicinal chemistry.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume